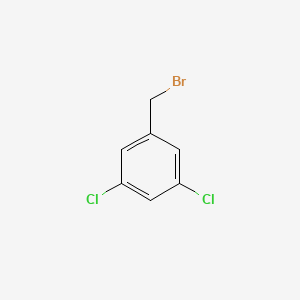

1-(Bromomethyl)-3,5-dichlorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJIGYSODYOMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90503378 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7778-01-0 | |

| Record name | 1-(Bromomethyl)-3,5-dichlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90503378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3,5-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-3,5-dichlorobenzene CAS number

An In-depth Technical Guide to 1-(Bromomethyl)-3,5-dichlorobenzene

Abstract

This compound, identified by CAS number 7778-01-0 , is a halogenated aromatic hydrocarbon of significant interest in synthetic organic chemistry.[1][2][3][4] Its unique trifunctional substitution pattern—a reactive bromomethyl group flanked by two deactivating chloro substituents—renders it a potent and versatile electrophilic building block. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, core reactivity, and applications, with a particular focus on its utility for professionals in research, drug development, and fine chemical manufacturing. Safety protocols and handling procedures, critical for laboratory and industrial use, are also detailed.

Chemical Identity and Physicochemical Properties

This compound, also known as 3,5-dichlorobenzyl bromide, is a crystalline solid at ambient temperature.[3][5] The presence of the benzylic bromide makes it a highly effective alkylating agent, while the chlorine atoms modulate the electronic properties of the aromatic ring and contribute to the overall lipophilicity and metabolic stability of derivative molecules.

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary

All quantitative data are summarized in the tables below for ease of reference.

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[6] |

| Synonyms | 3,5-Dichlorobenzyl bromide[3][7] |

| CAS Number | 7778-01-0[1][2][3][4] |

| Molecular Formula | C₇H₅BrCl₂[2][3] |

| Molecular Weight | 239.92 g/mol [2][3] |

| InChI Key | CTJIGYSODYOMGI-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)CBr[6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to light yellow solid/crystalline powder | [3][5] |

| Melting Point | 61.0 to 65.0 °C | [3][5] |

| Boiling Point | 260.9 °C at 760 mmHg | [2][8] |

| Density | ~1.7 g/cm³ | [2][8] |

| Flash Point | 126.2 °C | [2][7] |

| Solubility | Low solubility in water; soluble in common organic solvents. |[9] |

Synthesis and Manufacturing

The principal and most efficient route for the synthesis of this compound is through the selective free-radical bromination of the benzylic methyl group of 3,5-dichlorotoluene.[9] This method is favored for its high selectivity, avoiding electrophilic substitution on the deactivated aromatic ring.

Wohl-Ziegler Bromination: Mechanism and Rationale

The Wohl-Ziegler reaction is the method of choice.[2] It utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, ensuring a low, steady concentration of Br₂ in the reaction medium. This condition is critical for favoring benzylic substitution over competing electrophilic aromatic addition. A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), is required to start the chain reaction upon thermal or photochemical decomposition.

Causality:

-

NBS: Provides a constant, low concentration of bromine, which is key to suppressing the ionic electrophilic aromatic bromination pathway and favoring the radical pathway.

-

Radical Initiator (BPO/AIBN): Generates the initial radicals needed to abstract a hydrogen atom from the benzylic position of 3,5-dichlorotoluene, forming a resonance-stabilized benzylic radical. This radical is the key intermediate for propagation.

-

Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane is typically used to prevent side reactions and facilitate the radical mechanism.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example and must be performed with all appropriate safety precautions in a certified fume hood.

-

Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is flame-dried to remove moisture.

-

Charging the Flask: To the flask, add 3,5-dichlorotoluene (1 equivalent), N-Bromosuccinimide (NBS) (1.05-1.1 equivalents), and a catalytic amount of benzoyl peroxide (BPO) (0.02 equivalents).

-

Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.

-

Reaction Initiation: Heat the mixture to reflux (or irradiate with a UV lamp) with vigorous stirring. The reaction progress can be monitored by GC analysis or by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the surface.

-

Workup: Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium bisulfite to remove any remaining bromine, followed by water and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product is typically purified by recrystallization from a suitable solvent (e.g., hexanes) to yield this compound as a white to off-white crystalline solid.[9]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems almost exclusively from its reactivity as a potent electrophile at the benzylic carbon.[2] The bromide ion is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions.

Nucleophilic Substitution (S_N2) Reactions

This compound readily undergoes S_N2 reactions with a wide array of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[2] This reactivity makes it an invaluable building block for introducing the 3,5-dichlorobenzyl moiety into larger molecules.

Common Transformations:

-

Ether Synthesis: Reaction with alkoxides or phenoxides (RO⁻).

-

Amine Synthesis: Reaction with primary or secondary amines (R₂NH).

-

Thioether Synthesis: Reaction with thiolates (RS⁻).

-

Ester Synthesis: Reaction with carboxylate salts (RCOO⁻).

-

Cyanide Addition: Reaction with cyanide salts (CN⁻) to form 3,5-dichlorobenzyl cyanide.

Caption: Core reactivity pathway via nucleophilic substitution (S_N2).

Role in Drug Development and Agrochemicals

This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[10][11] The 3,5-dichloro substitution pattern is often incorporated into drug candidates to:

-

Enhance Lipophilicity: Improving membrane permeability and oral absorption.

-

Block Metabolic Sites: The chlorine atoms can prevent metabolic oxidation at those positions, increasing the compound's half-life.

-

Improve Binding Affinity: The halogen atoms can participate in halogen bonding or other favorable interactions within a target protein's active site.

Safety, Handling, and Storage

As a highly reactive and corrosive compound, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as corrosive and can cause severe tissue damage upon contact.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Description |

|---|---|---|

| Hazard | H314 | Causes severe skin burns and eye damage.[3][6] |

| Hazard | H290 | May be corrosive to metals.[3][6] |

| Precautionary | P260 | Do not breathe dusts or mists.[3] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Precautionary | P310 | Immediately call a POISON CENTER/doctor.[3] |

| Precautionary | P501 | Dispose of contents/container to an approved waste disposal plant.[3] |

Handling and Storage Recommendations

-

Handling: Always handle in a well-ventilated chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12] Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9] Keep the container tightly sealed in a corrosion-resistant container.[3][9] Storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is sometimes recommended to ensure long-term stability.[7]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists. Its well-defined reactivity, centered on the S_N2 susceptibility of its benzylic bromide, provides a reliable method for introducing the 3,5-dichlorobenzyl functional group. This moiety is of proven value in the design of pharmaceuticals and agrochemicals, offering a strategic tool for modulating molecular properties. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

References

-

Chemsrc. This compound | CAS#:7778-01-0. [Link]

-

PubChem. This compound | C7H5BrCl2 | CID 12583978. [Link]

-

Alchemist-chem. This compound - Chlorinated Benzene Manufacturer in China. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 1-Bromo-3,5-dichlorobenzene. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Advancing Synthesis: The Versatile Applications of 1-Bromo-3,5-dichlorobenzene. [Link]

-

PubChem. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766. [Link]

-

ChemBK. This compound. [Link]

-

Sonal Plasrub Industries Pvt. Ltd. 1-Bromo-3,5-Dichlorobenzene. [Link]

Sources

- 1. 7778-01-0 | this compound - AiFChem [aifchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 7778-01-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 7778-01-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 7778-01-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | C7H5BrCl2 | CID 12583978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [chembk.com]

- 8. This compound | CAS#:7778-01-0 | Chemsrc [chemsrc.com]

- 9. This compound: Properties, Applications, Safety Data & Reliable Supplier China [chlorobenzene.ltd]

- 10. nbinno.com [nbinno.com]

- 11. 1-Bromo-3,5-Dichlorobenzene at Best Price, High Purity Chemical [sonalplasrubind.com]

- 12. fishersci.dk [fishersci.dk]

1-(Bromomethyl)-3,5-dichlorobenzene physical properties

An In-depth Technical Guide to 1-(Bromomethyl)-3,5-dichlorobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key reagent and building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical and chemical properties, synthesis protocols, analytical characterization, and safe handling procedures. The insights provided herein are grounded in established chemical principles and validated methodologies to ensure both scientific integrity and practical applicability.

Compound Overview and Strategic Importance

This compound, also widely known as 3,5-Dichlorobenzyl bromide, is a halogenated aromatic hydrocarbon with the chemical formula C₇H₅BrCl₂.[1] Its strategic importance in synthetic chemistry stems from the reactive bromomethyl group attached to a dichlorinated benzene ring. This unique structure makes it a versatile precursor for introducing the 3,5-dichlorobenzyl moiety into a wide array of molecules.[2] This functional group is a common feature in various active pharmaceutical ingredients (APIs) and agrochemicals, where the chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions with biological targets.[3][4]

The compound typically appears as a white to light yellow or beige solid, often in crystalline or powder form.[5][6] Understanding its physical properties is the foundational step for its effective use in any research or development setting.

Physicochemical Properties

The reliable application of this compound in a laboratory or industrial setting necessitates a thorough understanding of its key physicochemical properties. These parameters govern its behavior in different solvents and reaction conditions, and are critical for process design, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 7778-01-0 | [1][7] |

| Molecular Formula | C₇H₅BrCl₂ | [7][8] |

| Molecular Weight | 239.92 g/mol | [1][7][8] |

| Appearance | White to light yellow solid/crystal/powder | [7] |

| Melting Point | 61.0 to 65.0 °C | |

| Boiling Point | 260.85 °C at 760 mmHg | [7][9] |

| Density | 1.7 ± 0.1 g/cm³ | [7][9] |

| Flash Point | 126.2 ± 13.3 °C | [7][10] |

| Solubility | Low solubility in water; Soluble in common organic solvents like dichloromethane, chloroform, alcohols, ethers, and aromatic hydrocarbons. | [5][10] |

| Refractive Index | 1.597 | [7][10] |

| Vapor Pressure | 0.019 mmHg at 25°C | [10] |

| InChI Key | CTJIGYSODYOMGI-UHFFFAOYSA-N | [1][7] |

| SMILES | C1=C(C=C(C=C1Cl)Cl)CBr | [1] |

Synthesis and Purification Protocol

The most prevalent and efficient method for synthesizing this compound is through the radical halogenation of 3,5-dichlorotoluene. This reaction, often referred to as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality of Experimental Choice: The selection of NBS is critical because it provides a low, constant concentration of elemental bromine (Br₂), which favors the desired radical substitution at the benzylic position over electrophilic aromatic substitution on the electron-deficient dichlorinated ring. The use of a radical initiator, such as benzoyl peroxide or AIBN, is necessary to start the chain reaction by generating the initial bromine radical.

Detailed Synthesis Protocol

-

Reaction Setup: A dry, round-bottom flask is charged with 3,5-dichlorotoluene and a suitable solvent (e.g., carbon tetrachloride or cyclohexane). The flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the flask.

-

Initiation and Reflux: The mixture is heated to reflux with vigorous stirring. The reaction is typically initiated by irradiating the flask with a heat lamp to facilitate the homolytic cleavage of the initiator.

-

Monitoring: The reaction progress is monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide floating at the surface. Progress can also be tracked using analytical techniques like GC or TLC.

-

Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solid succinimide byproduct is removed by vacuum filtration.

-

Purification: The filtrate is concentrated using a rotary evaporator to yield the crude product. This crude material can be purified by recrystallization from a suitable solvent, such as hexanes or ethanol, to afford the final product as a crystalline solid.[11]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed.[3] Chromatographic and spectroscopic methods are paramount for this characterization.

Gas Chromatography (GC)

GC is a robust technique for assessing the purity of the compound due to its volatility.

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[3]

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.[3]

-

Carrier Gas: Helium or Hydrogen.[3]

-

Temperatures:

-

Sample Preparation: A solution of the compound is prepared in a volatile solvent like acetone or dichloromethane at a concentration of approximately 1 mg/mL.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is used to confirm the chemical structure. For this compound, the expected spectrum in CDCl₃ would show:

-

A singlet (s) for the two benzylic protons (-CH₂Br) around δ = 4.37 ppm.[12]

-

A multiplet (m) or two distinct signals for the three aromatic protons between δ = 7.24-7.28 ppm.[12]

Analytical Workflow Diagram

Caption: A typical workflow for the analytical validation of the compound.

Safe Handling, Storage, and Disposal

This compound is a hazardous chemical that requires strict safety protocols. It is classified as causing severe skin burns and eye damage and may be corrosive to metals.[8]

Personal Protective Equipment (PPE) and Handling

-

Gloves: Always wear chemical-resistant gloves (e.g., nitrile rubber).[6][13]

-

Eye Protection: Use safety goggles and a face shield.[13]

-

Clothing: Wear a protective lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably inside a chemical fume hood, to avoid breathing dust or mists.[13]

-

Contact Avoidance: Avoid all direct contact with skin and eyes. Do not breathe dust.[6] In case of contact, rinse the affected area immediately and thoroughly with water and seek medical attention.[8]

Storage Requirements

-

Container: Store in the original, tightly sealed, corrosion-resistant container.[5][8]

-

Conditions: Keep in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.[5][13] Storage under an inert atmosphere (nitrogen or argon) at 2-8°C is often recommended for long-term stability.[10]

-

Security: Store in a locked-up area to prevent unauthorized access.

Disposal

-

Dispose of contents and the container at an approved waste disposal plant, following all local, state, and federal regulations.[8]

Safety Protocol Diagram

Caption: Essential safety protocols for handling, storage, and disposal.

References

-

This compound | 7778-01-0. Benchchem. Link

-

This compound - Chlorinated Benzene Manufacturer in China. Alchemist-chem. Link

-

This compound | C7H5BrCl2 | CID 12583978. PubChem. Link

-

This compound | CAS#:7778-01-0. Chemsrc. Link

-

This compound | 7778-01-0. TCI Chemicals. Link

-

This compound 7778-01-0. Tokyo Chemical Industry Co., Ltd. (APAC). Link

-

This compound 7778-01-0. Tokyo Chemical Industry (India) Pvt. Ltd. Link

-

Application Note: Synthesis of 1-Bromo-3,5-dichlorobenzene. Benchchem. Link

-

Analytical Techniques for the Characterization of 1-Bromo-3,5-dichlorobenzene. Benchchem. Link

-

1-Bromo-3,5-dichlorobenzene 98 19752-55-7. Sigma-Aldrich. Link

-

SAFETY DATA SHEET - 1-Bromo-3,5-dichlorobenzene. Fisher Scientific. Link

-

PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE. Google Patents. Link

-

SAFETY DATA SHEET - 1,3-Dichlorobenzene. Sigma-Aldrich. Link

-

1-Bromo-3,5-dichlorobenzene 98 19752-55-7. Sigma-Aldrich. Link

-

This compound TCI Analytical reagent. AMI Scientific. Link

-

This compound | 7778-01-0. Sigma-Aldrich. Link

-

Aryl bromides. Thermo Fisher Scientific. Link

-

Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. Link

-

An In-depth Technical Guide to 1-Bromo-3,5-dichlorobenzene: Structure, Properties, and Applications in Drug Discovery. Benchchem. Link

-

C.I. Disperse Blue 26 | 3860-63-7. ChemicalBook. Link

-

Propionyl Bromide: Handling, Storage, and Safety for Manufacturers. SGT Life Sciences. Link

-

2,5-Dichlorobenzyl bromide 97 85482-13-9. Sigma-Aldrich. Link

-

Levonorgestrel | 797-63-7. ChemicalBook. Link

-

3,5-Dichlorobenzyl bromide. ChemBK. Link

-

2,6-Xylidine (CAS 87-62-7) - Chemical & Physical Properties. Cheméo. Link

-

Disperse Blue 26 CAS # 3860-63-7. AccuStandard. Link

-

3,5-Dichlorobenzyl bromide | 7778-01-0. ChemicalBook. Link

-

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile. CAS Common Chemistry. Link

-

14.7: Aryl Halides. Chemistry LibreTexts. Link

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Link

-

Reductions of aryl bromides in water at room temperature. PMC - NIH. Link

Sources

- 1. This compound | C7H5BrCl2 | CID 12583978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 臭化アリール | Thermo Fisher Scientific [thermofisher.com]

- 5. This compound: Properties, Applications, Safety Data & Reliable Supplier China [chlorobenzene.ltd]

- 6. fishersci.dk [fishersci.dk]

- 7. benchchem.com [benchchem.com]

- 8. This compound | 7778-01-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. This compound | CAS#:7778-01-0 | Chemsrc [chemsrc.com]

- 10. chembk.com [chembk.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 3,5-Dichlorobenzyl bromide | 7778-01-0 [chemicalbook.com]

- 13. nbinno.com [nbinno.com]

Foreword: The Strategic Importance of 1-(Bromomethyl)-3,5-dichlorobenzene

An In-depth Technical Guide to the Synthesis of 1-(Bromomethyl)-3,5-dichlorobenzene from 3,5-dichlorotoluene

In the landscape of medicinal chemistry and materials science, the strategic introduction of functional groups onto aromatic scaffolds is a cornerstone of molecular design. This compound is a quintessential example of a high-value synthetic intermediate.[1] Its di-chlorinated aromatic ring provides a stable, yet electronically modulated, core, while the benzylic bromide offers a versatile handle for a plethora of subsequent chemical transformations. This includes nucleophilic substitutions and the formation of organometallic reagents, making it a critical building block for active pharmaceutical ingredients (APIs) and specialized organic materials.

This guide provides a comprehensive exploration of the synthesis of this key intermediate from 3,5-dichlorotoluene. Moving beyond a mere recitation of steps, we will delve into the mechanistic underpinnings of the reaction, the rationale behind specific procedural choices, and the analytical validation required to ensure the integrity of the final product. This document is intended for the practicing researcher and development professional, for whom scientific rigor and practical applicability are paramount.

The Core Transformation: Mechanistic Insights into Free-Radical Benzylic Bromination

The conversion of 3,5-dichlorotoluene to this compound is achieved through a selective free-radical halogenation at the benzylic position. The C-H bonds of the methyl group attached to the benzene ring are significantly weaker than aromatic C-H bonds, a fact attributed to the resonance stabilization of the resulting benzylic radical.[2] This inherent reactivity difference is exploited to achieve high selectivity.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[3] Direct use of molecular bromine (Br₂) under photolytic conditions can lead to undesired side reactions, including electrophilic aromatic substitution. NBS provides a low, constant concentration of bromine in the reaction medium, which is crucial for favoring the radical pathway.[2][4] The reaction is typically initiated by either UV light or a chemical radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[3]

The reaction proceeds via a well-established free-radical chain mechanism:

-

Initiation: The process begins with the homolytic cleavage of the weak O-O bond in benzoyl peroxide upon heating, generating two benzoyloxy radicals. These radicals can then lose CO₂ to form phenyl radicals. Concurrently, NBS reacts with trace amounts of HBr present to generate a low concentration of Br₂.[5] UV light or the initiator radical then cleaves the Br-Br bond to produce the essential bromine radicals (Br•).

-

Propagation: This is a two-step cycle.

-

A bromine radical abstracts a hydrogen atom from the methyl group of 3,5-dichlorotoluene. This is the rate-determining step and forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr).

-

The benzylic radical then abstracts a bromine atom from a Br₂ molecule (generated from the reaction of HBr with NBS), yielding the desired product, this compound, and regenerating a bromine radical, which continues the chain.[5]

-

-

Termination: The reaction concludes when radical species combine to form stable, non-radical products. This can occur through the combination of any two radical intermediates (e.g., Br• + Br• → Br₂).

The selectivity of bromination over chlorination in free-radical reactions is a key principle at play. Bromination is a less exothermic and more selective process, with a transition state that more closely resembles the radical intermediate.[6] This "late" transition state allows the stabilizing effects of the benzene ring to be fully realized, strongly favoring abstraction of the benzylic hydrogen over any other.[7]

Experimental Protocol: A Validated Laboratory Procedure

This section details a robust, laboratory-scale protocol for the synthesis. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Purpose |

| 3,5-Dichlorotoluene | 161.03 | 10.0 g | 1.0 | Starting Material |

| N-Bromosuccinimide (NBS) | 177.98 | 11.5 g | 1.05 | Brominating Agent |

| Benzoyl Peroxide (BPO) | 242.23 | 0.30 g | 0.02 | Radical Initiator |

| Dichloromethane (CH₂Cl₂) | 84.93 | 200 mL | - | Solvent |

| Saturated NaHCO₃ (aq) | - | 50 mL | - | Quenching/Neutralization |

| Brine (Saturated NaCl) | - | 50 mL | - | Aqueous Wash |

| Anhydrous MgSO₄ | - | ~5 g | - | Drying Agent |

| Hexanes | - | As needed | - | Recrystallization Solvent |

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichlorotoluene (10.0 g, 62.1 mmol).

-

Dissolve the starting material in 200 mL of dichloromethane. Rationale: Dichloromethane is a suitable inert solvent that facilitates dissolution of the reactants and allows for a controlled reaction temperature at its boiling point.

-

Add N-Bromosuccinimide (11.5 g, 65.2 mmol, 1.05 eq) and benzoyl peroxide (0.30 g, 1.24 mmol, 0.02 eq) to the flask.[3][8] Rationale: A slight excess of NBS ensures complete consumption of the starting material. BPO is a thermal initiator that decomposes at the reaction temperature to start the radical chain reaction.[9]

-

-

Reaction Execution:

-

Heat the mixture to reflux (approx. 40°C for dichloromethane) with vigorous stirring.

-

Monitor the reaction's progress. A common visual cue is the consumption of the dense NBS, which sinks to the bottom, and the formation of the less dense succinimide byproduct, which floats. The reaction is typically complete within 2-4 hours. Rationale: Refluxing provides the necessary thermal energy to initiate the radical chain reaction and maintain a steady reaction rate.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask to room temperature in an ice bath.

-

Filter the mixture using vacuum filtration to remove the solid succinimide byproduct. Wash the solid with a small amount of cold dichloromethane.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.[10] Rationale: The NaHCO₃ wash neutralizes any residual HBr and acidic impurities. The brine wash helps to remove water from the organic layer.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent. Rationale: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product.

-

-

Purification:

-

Concentrate the dried organic phase using a rotary evaporator to obtain the crude product as an oil or low-melting solid.

-

Purify the crude product by recrystallization from hexanes. Dissolve the crude material in a minimal amount of hot hexanes and allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.[8]

-

Collect the purified crystals of this compound by vacuum filtration. A typical yield for this type of reaction is in the range of 75-85%.

-

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of this compound.

Product Validation: Analytical Characterization

Confirming the structure and purity of the final product is a non-negotiable step. A combination of spectroscopic techniques provides unambiguous proof of a successful synthesis.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for confirming the structural transformation.

-

Disappearance of Starting Material Signal: The singlet corresponding to the methyl protons (-CH₃) of 3,5-dichlorotoluene (typically around δ 2.3 ppm) should be absent.

-

Appearance of Product Signal: A new singlet will appear for the benzylic methylene protons (-CH₂Br). This signal is expected to be significantly downfield due to the deshielding effect of the adjacent bromine atom, typically in the range of δ 4.4-4.6 ppm.

-

Aromatic Signals: The aromatic protons on the 3,5-dichlorosubstituted ring will remain, appearing as multiplets in their characteristic region (δ 7.0-7.5 ppm).

-

-

Mass Spectrometry (MS): MS provides confirmation of the molecular weight and elemental composition.

-

Molecular Ion Peak (M+): The mass spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for the C₆H₃BrCl₂⁺ ion, confirming the presence of one bromine and two chlorine atoms.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides further structural confirmation by showing the carbon skeleton. The most notable change will be the shift of the benzylic carbon from ~20 ppm in the starting material to ~32 ppm in the product, indicating the attachment of an electronegative bromine atom.

Analytical Validation Logic

Caption: Logical flow for the analytical confirmation of the final product structure.

Safety and Hazard Management

The reagents used in this synthesis are hazardous and demand strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

N-Bromosuccinimide (NBS): Harmful if swallowed and causes severe skin burns and eye damage.[11] It is also an oxidizing agent and should be kept away from combustible materials. Avoid inhalation of dust. In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[11]

-

Benzoyl Peroxide (BPO): A strong oxidizing agent and a potential explosion hazard, especially when heated.[9] It can cause fire and is a skin and eye irritant. It must be stored away from heat, sparks, and open flames.[9]

-

Dichloromethane (CH₂Cl₂): A volatile chlorinated solvent. It is a suspected carcinogen and can cause irritation upon inhalation or skin contact.

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected in a designated, labeled container.

By understanding the mechanism, meticulously following the protocol, rigorously validating the product, and prioritizing safety, researchers can confidently and reliably synthesize this compound for its myriad applications in scientific discovery and development.

References

-

Benzylic Bromination. [Link]

-

Allylic and Benzylic Bromination with NBS. [Link]

-

The Mechanism of Benzylic Bromination with N-Bromosuccinimide. [Link]

-

Selectivity of Aryl and Benzylic Bromination. [Link]

-

Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. [Link]

-

Benzylic Bromination of Aromatic Compounds. [Link]

-

This compound Synthesis Methods. [Link]

-

N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

-

Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. [Link]

-

Safety Data Sheet: N-Bromosuccinimide - ChemScience. [Link]

-

Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PubMed Central. [Link]

-

Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

Free-radical halogenation - Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound: Properties, Applications, Safety Data & Reliable Supplier China [chlorobenzene.ltd]

- 4. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3,5-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,5-Dichlorobenzyl Bromide

3,5-Dichlorobenzyl bromide is a substituted aromatic hydrocarbon that serves as a crucial intermediate in organic synthesis and medicinal chemistry. Its utility stems from the reactive benzylic bromide functional group, which is susceptible to nucleophilic substitution, making it an excellent precursor for the introduction of the 3,5-dichlorobenzyl moiety into a wide range of molecules. This structural motif is found in various compounds of pharmaceutical and agrochemical interest. The chlorine substituents on the benzene ring modify the electronic properties and lipophilicity of the molecule, influencing the biological activity of its derivatives.[1] This guide provides a comprehensive overview of the synthesis, purification, and characterization of 3,5-dichlorobenzyl bromide, with a focus on practical laboratory applications.

Synthesis of 3,5-Dichlorobenzyl Bromide

The most common and efficient method for the synthesis of 3,5-dichlorobenzyl bromide is the free-radical bromination of 3,5-dichlorotoluene. This reaction, known as the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride or cyclohexane.[2]

The Underlying Chemistry: Free-Radical Chain Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism.[3][4] The reaction is initiated by the homolytic cleavage of the radical initiator to form radicals. These radicals then abstract a hydrogen atom from the methyl group of 3,5-dichlorotoluene, forming a resonance-stabilized benzylic radical. This benzylic radical is particularly stable due to the delocalization of the unpaired electron into the aromatic ring. The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations from the reaction of HBr with NBS, to form the desired product, 3,5-dichlorobenzyl bromide, and a bromine radical.[4][5] The bromine radical continues the chain reaction by abstracting another benzylic hydrogen. The low concentration of Br₂ is crucial to prevent competing electrophilic addition to the aromatic ring.[5]

Caption: Free-radical chain mechanism for the Wohl-Ziegler bromination.

Alternative Synthetic Routes

While free-radical bromination is the preferred method, other synthetic strategies exist:

-

From 3,5-Dichlorobenzyl Alcohol: This method involves the conversion of the alcohol to the bromide using reagents such as triphenylphosphine and bromine, or triphenylphosphine and 1,2-dibromotetrachloroethane.[6][7]

-

From 3,5-Dichlorobenzoyl Chloride: This involves a two-step process starting with the reduction of the acid chloride to 3,5-dichlorobenzyl alcohol, followed by its conversion to the bromide.[8][9][10]

Experimental Protocol: Synthesis via Wohl-Ziegler Bromination

This protocol details the synthesis of 3,5-dichlorobenzyl bromide from 3,5-dichlorotoluene using NBS and AIBN.

Materials and Equipment:

-

3,5-Dichlorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or cyclohexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorotoluene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.02 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface. The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide by-product.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.[11]

-

Characterization of 3,5-Dichlorobenzyl Bromide

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrCl₂ | [12] |

| Molecular Weight | 239.92 g/mol | [12] |

| Appearance | Colorless to yellowish liquid or solid | [13] |

| Melting Point | 37-39 °C | [14] |

| Boiling Point | 146-150 °C at 18 Torr | [13] |

| Density | ~1.679 g/cm³ | [13] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information.

-

Expected Chemical Shifts (in CDCl₃):

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Expected Chemical Shifts (in CDCl₃):

-

A signal for the benzylic carbon (-CH₂Br) is expected around 32-35 ppm .

-

Aromatic carbons will appear in the region of 125-140 ppm .

-

IR (Infrared) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Expected Characteristic Peaks:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H bending (out-of-plane, aromatic): ~800-900 cm⁻¹ (indicative of the substitution pattern)

-

C-Br stretching: ~500-600 cm⁻¹

-

C-Cl stretching: ~600-800 cm⁻¹

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the isotopic pattern, which is characteristic for compounds containing chlorine and bromine.

-

Expected Molecular Ion Peak (M⁺): A cluster of peaks will be observed due to the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl). The most abundant peaks will be around m/z 238, 240, and 242.

Caption: Workflow for the characterization of 3,5-Dichlorobenzyl bromide.

Safety Precautions

3,5-Dichlorobenzyl bromide is a hazardous chemical and must be handled with appropriate safety precautions.[15][16][17][18][19]

-

Lachrymator: The vapors are irritating to the eyes and can cause tearing.[15][18]

-

Toxic: Harmful if swallowed or inhaled.

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[15]

-

Prevent contact with skin and eyes.[16]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[15][18]

Storage:

Conclusion

The synthesis of 3,5-dichlorobenzyl bromide via the Wohl-Ziegler bromination of 3,5-dichlorotoluene is a reliable and efficient method for producing this valuable synthetic intermediate. Careful execution of the experimental protocol and adherence to safety precautions are paramount. Thorough characterization using a combination of spectroscopic techniques is necessary to ensure the identity and purity of the final product, which is essential for its successful application in research and development.

References

-

Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]

-

PrepChem.com. Synthesis of 3,5-dichlorobenzyl bromide. [Link]

-

Chemistry LibreTexts. 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. [Link]

-

Wikipedia. N-Bromosuccinimide. [Link]

-

Technology Networks. N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. [Link]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

PubChem. 1-(Bromomethyl)-3,5-dichlorobenzene. [Link]

-

ChemBK. 3,5-Dichlorobenzyl bromide. [Link]

- Google Patents.

-

Wikipedia. Free-radical halogenation. [Link]

-

SpectraBase. 3,5-Dimethoxybenzyl bromide. [Link]

-

PrepChem.com. Synthesis of 3,5-dichlorobenzyl alcohol. [Link]

-

ResearchGate. Synthesis of 3,5-dichlorobenzoyl chloride. [Link]

-

YouTube. 10.1 Free Radical Halogenation | Organic Chemistry. [Link]

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture? [Link]

- Google Patents. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.

-

NIST WebBook. 3,5-Dichlorobenzyl alcohol. [Link]

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. [Link]

-

Oregon State University. Chapter 3 Worked Problem 1. [Link]

-

Chemistry LibreTexts. IR Spectra of Selected Compounds. [Link]

-

PubChem. 3,5-Dibromobenzyl bromide. [Link]

-

NIST WebBook. Benzene, 1-bromo-3,5-dichloro-. [Link]

-

NIST WebBook. Benzene, 1-bromo-3,5-dichloro-. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. 3,5-Dichlorobenzyl bromide | 7778-01-0 [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C7H5BrCl2 | CID 12583978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chembk.com [chembk.com]

- 14. 3,5-二甲基溴苄 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 20. 3,5-Dibromobenzyl bromide | C7H5Br3 | CID 143427 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-(Bromomethyl)-3,5-dichlorobenzene in Organic Solvents

Introduction: The Synthetic Utility and Formulation Challenge of a Key Building Block

1-(Bromomethyl)-3,5-dichlorobenzene is a pivotal reagent in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its utility lies in the reactive bromomethyl group, which allows for the facile introduction of the 3,5-dichlorophenyl moiety into more complex molecular architectures. This structural motif is a cornerstone in the design of various biologically active molecules. However, the successful application of this solid reagent in synthesis and the development of stable formulations are critically dependent on a thorough understanding of its solubility in various organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, empowering researchers, scientists, and drug development professionals to optimize its use in their laboratory and scale-up operations.

Physicochemical Properties: The Molecular Blueprint for Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. For this compound, the following characteristics are paramount in dictating its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [2] |

| Appearance | White to light yellow solid/crystal | [3] |

| Melting Point | 61.0 to 65.0 °C | [3] |

| Boiling Point | 260.852 °C at 760 mmHg | [1] |

| Density | 1.7 g/cm³ | [4] |

| Water Solubility | Low | [5] |

The presence of two electron-withdrawing chlorine atoms and a bromine atom on the benzene ring renders the molecule relatively nonpolar, although the C-Br and C-Cl bonds do introduce some polarity. The absence of strong hydrogen bond donating or accepting groups is a key determinant of its solubility characteristics.

Theoretical Framework for Solubility Prediction: "Like Dissolves Like" and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative predictor of solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative and nuanced understanding, the Hansen Solubility Parameter (HSP) model provides a powerful framework.

The HSP model dissects the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values of a solute and a solvent, the higher the likelihood of dissolution. The distance (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]

A smaller Ra value indicates a higher affinity and, therefore, better solubility.

Estimated Hansen Solubility Parameters for this compound

-

δd: ~19.5 MPa½

-

δp: ~6.0 MPa½

-

δh: ~3.0 MPa½

These estimated values reflect a molecule with significant dispersion forces, moderate polarity, and very low hydrogen bonding capability.

Predicted Solubility Profile of this compound

Based on the estimated HSPs for this compound and the known HSPs of common organic solvents, a predicted solubility profile can be generated.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | Predicted Solubility |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 7.0 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 4.8 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 5.0 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.5 | Good |

| Acetone | 15.5 | 10.4 | 7.0 | 7.5 | Moderate |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.3 | Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.1 | Low to Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 14.1 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 17.1 | Low |

| Methanol | 15.1 | 12.3 | 22.3 | 21.0 | Very Low |

| n-Hexane | 14.9 | 0.0 | 0.0 | 8.8 | Low to Moderate |

| Water | 15.5 | 16.0 | 42.3 | 41.5 | Very Low/Insoluble |

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 5. pubs.acs.org [pubs.acs.org]

Reactivity of the benzylic bromide in 1-(Bromomethyl)-3,5-dichlorobenzene

An In-depth Technical Guide to the Reactivity of 1-(Bromomethyl)-3,5-dichlorobenzene for Synthetic Applications

Abstract

This compound is a pivotal reagent in modern organic synthesis, valued for its precisely defined reactivity. As a primary benzylic bromide, its utility is anchored in the susceptibility of the bromomethyl group to a variety of transformations. The presence of two chlorine atoms in the meta positions of the benzene ring significantly modulates the electronic properties of the benzylic carbon, thereby influencing reaction rates and mechanistic pathways. This guide provides a comprehensive analysis of the steric and electronic factors governing the reactivity of this compound. It delves into the mechanistic dichotomy of SN1 and SN2 nucleophilic substitution, the formation of organometallic intermediates, and its application in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for key synthetic transformations, offering researchers and drug development professionals a robust framework for utilizing this versatile building block in the synthesis of complex molecular architectures.

Introduction to this compound

Halogenated benzyl bromides are a critical class of building blocks in synthetic chemistry, serving as precursors for a wide array of functional groups.[1] Among these, this compound (also known as 3,5-dichlorobenzyl bromide) offers a unique combination of stability and reactivity, making it an invaluable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure allows for selective functionalization at the benzylic position, while the chloro-substituents provide both electronic modulation and potential sites for subsequent reactions.

Chemical Structure and Properties

The key structural features of this compound are a primary benzylic bromide with two electron-withdrawing chlorine atoms situated meta to the bromomethyl group.

| Property | Value | Source |

| CAS Number | 7778-01-0 | [1] |

| Molecular Formula | C₇H₅BrCl₂ | [1] |

| Molecular Weight | 239.92 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 260.852°C at 760 mmHg | [1] |

| InChI Key | CTJIGYSODYOMGI-UHFFFAOYSA-N | [1] |

Synthesis of the Reagent

While this guide focuses on reactivity, it is pertinent to note that the parent compound, 1-bromo-3,5-dichlorobenzene, is often synthesized via electrophilic bromination of m-dichlorobenzene, followed by a Lewis acid-catalyzed isomerization to favor the thermodynamically stable 3,5-isomer.[3][4] The bromomethyl group is typically installed via free-radical bromination of 3,5-dichlorotoluene using reagents like N-bromosuccinimide (NBS).

Core Principles of Reactivity

The chemical behavior of this compound is governed by the interplay between the inherent reactivity of the benzylic position and the electronic influence of the aromatic substituents.

The Benzylic Position: A Locus of Reactivity

Benzylic halides are well-established as highly reactive substrates in nucleophilic substitution reactions.[5][6] This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance.[7][8] As a primary benzylic halide, this compound can, in principle, react via either pathway, with the operative mechanism being highly dependent on reaction conditions.[9]

Electronic Effects of the 3,5-Dichloro Substituents

The two chlorine atoms on the aromatic ring are the primary modulators of the benzylic carbon's reactivity. Their influence is predominantly an electron-withdrawing inductive effect (-I effect).[10]

-

Effect on SN2 Reactions: The strong inductive withdrawal of electron density by the meta-chlorine atoms increases the electrophilicity of the benzylic carbon. This makes the carbon atom more susceptible to attack by nucleophiles, potentially accelerating the rate of SN2 reactions compared to unsubstituted benzyl bromide.[5]

-

Effect on SN1 Reactions: Conversely, the same electron-withdrawing effect destabilizes the formation of a positive charge at the benzylic position. This destabilization of the benzylic carbocation intermediate significantly retards, and often prevents, the SN1 pathway.[5][11]

Therefore, for this compound, the SN2 mechanism is strongly favored under typical nucleophilic substitution conditions.

Steric Considerations

Steric hindrance plays a crucial role in determining reaction pathways.[12][13][14] In this molecule, the bromomethyl group is not sterically encumbered. The meta-positioning of the chlorine atoms means they do not physically block the trajectory of an incoming nucleophile for a backside attack, a key requirement for the SN2 mechanism. This lack of steric hindrance further supports the predominance of the SN2 pathway.[9]

Mechanistic Pathways: SN1 vs. SN2

Given the substrate's structure—a primary benzylic halide with electron-withdrawing groups—the SN2 pathway is the dominant mechanism for nucleophilic substitution.[1] The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the electrophilic benzylic carbon while the bromide ion departs.

Caption: Predominant SN2 mechanism for this compound.

Key Synthetic Transformations and Protocols

The electrophilic nature of the benzylic carbon makes this reagent a versatile substrate for forming new carbon-carbon and carbon-heteroatom bonds.[1]

Caption: Synthetic pathways from this compound.

Nucleophilic Substitution Reactions

This is the most common class of reactions for this substrate. A wide range of nucleophiles can displace the bromide ion to yield functionalized 3,5-dichlorobenzyl derivatives.

Experimental Protocol: Synthesis of (3,5-Dichlorophenyl)acetonitrile

This protocol demonstrates a typical SN2 reaction, forming a new carbon-carbon bond.

-

Rationale: Sodium cyanide is a potent nucleophile that readily participates in SN2 reactions. A polar aprotic solvent like DMSO is used to solvate the cation (Na⁺) without solvating the nucleophile (CN⁻), enhancing its nucleophilicity. The reaction is typically exothermic and proceeds efficiently at room temperature.

-

Materials:

-

This compound (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

-

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve sodium cyanide in anhydrous DMSO.

-

To this stirring solution, add a solution of this compound in a minimal amount of DMSO dropwise at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (3,5-dichlorophenyl)acetonitrile.

-

Formation of Organometallic Reagents

The C(sp³)–Br bond can be used to form organometallic reagents, although this is less common than for aryl bromides.

Experimental Protocol: Preparation of (3,5-Dichlorobenzyl)magnesium Bromide (Grignard Reagent)

-

Rationale: Grignard reagent formation requires an ethereal solvent like anhydrous tetrahydrofuran (THF) to stabilize the organomagnesium species.[15][16] The reaction is highly sensitive to moisture and protic functional groups.[16][17] Initiation can be challenging and often requires activation of the magnesium surface, for which a small crystal of iodine is commonly used.[17][18] A major side reaction is Wurtz-type homocoupling, which can be minimized by slow addition of the halide and maintaining a moderate temperature.[19]

-

Materials:

-

Magnesium turnings (1.2 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

-

Procedure:

-

Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

-

Add magnesium turnings to the flask.

-

Add a single crystal of iodine.

-

In the dropping funnel, prepare a solution of this compound in anhydrous THF.

-

Add a small portion (~10%) of the halide solution to the magnesium. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting grayish, cloudy solution should be used immediately in the subsequent reaction step.

-

Palladium-Catalyzed Cross-Coupling Reactions

While Suzuki and other cross-coupling reactions are more commonly performed on C(sp²)–Br bonds, the C(sp³)–Br bond of benzylic bromides can also participate. Selective coupling is possible, especially when other, less reactive halides (like the C-Cl bonds in this molecule) are present.[20]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Rationale: The Suzuki-Miyaura reaction is a powerful C-C bond-forming tool.[21][22] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to form the product and regenerate the catalyst.[22][23] A phosphine ligand is crucial for stabilizing the palladium catalyst.

-

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene/Ethanol/Water solvent mixture (e.g., 5:2:2)

-

-

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under a positive flow of argon.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-90°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel to obtain the desired 3,5-dichloro-1,2-diphenylethane product.

-

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

This compound is a potent electrophile whose reactivity is dominated by the SN2 mechanism at the benzylic carbon.[1] The electron-withdrawing nature of the meta-chloro substituents enhances the electrophilicity of the reaction center while simultaneously disfavoring the formation of a carbocation intermediate, thereby providing high selectivity for the SN2 pathway.[5] This predictable reactivity, coupled with the lack of significant steric hindrance, makes it an ideal substrate for a wide range of synthetic transformations, including nucleophilic substitutions, organometallic preparations, and cross-coupling reactions. For researchers in medicinal chemistry and materials science, a thorough understanding of these principles is essential for designing efficient synthetic routes to complex, high-value molecules.

References

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides.

- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides.

- Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?.

- Benchchem. (n.d.). This compound | 7778-01-0.

- Benchchem. (n.d.). A Comparative Guide: Optimizing Grignard Reactions of 1-Bromo-3,5-dichlorobenzene with Tetrahydrofuran over Diethyl Ether.

- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.

- J-Stage. (n.d.). Steric and Electronic Effects of Methyl Substitutents at the 2- and 6-Positions on N-Benzyl-1, 4-dihydronicotinamide.

- Benchchem. (n.d.). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3,5-dichlorobenzene.

- ACS Publications. (n.d.). Steric, conformational, and electronic effects as revealed by acidities of substituted xanthenes and reactions of substituted xanthenyl and related carbanions with benzyl chloride.

- Benchchem. (n.d.). Application Note: Synthesis of 1-Bromo-3,5-dichlorobenzene.

- PubMed Central (PMC). (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.

- Benchchem. (n.d.). Navigating Biphenyl Impurity in Grignard Reactions with 1-Bromo-3,5-dichlorobenzene: A Comparative Guide.

- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 1-Bromo-3,5-dichlorobenzene and Its Isomers.

- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling of 1-Bromo-3,5-dichlorobenzene and 1-Bromo-2,4-dichlorobenzene.

- Grignard Reaction. (n.d.). Grignard Reaction.

- YouTube. (2022). Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions.

- Benchchem. (n.d.). troubleshooting Grignard reaction initiation with 1-Bromo-3,5-dichlorobenzene.

- Guidechem. (n.d.). The Crucial Role of 1-Bromo-3,5-dichlorobenzene in Modern Chemical Synthesis.

- Google Patents. (n.d.). DE2737797A1 - PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE.

- MDPI. (n.d.). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.

- Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Pearson. (2024). Reactions at Benzylic Positions: Videos & Practice Problems.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DE2737797A1 - PROCESS FOR MANUFACTURING 1-BROMO-3,5-DICHLOROBENZENE - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Reactions at Benzylic Positions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cerritos.edu [cerritos.edu]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. m.youtube.com [m.youtube.com]

- 22. Suzuki Coupling [organic-chemistry.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

The Lynchpin of Innovation: A Technical Guide to the Applications of 1-(Bromomethyl)-3,5-dichlorobenzene in Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Scaffold

In the intricate world of drug discovery and development, the identification and utilization of versatile chemical building blocks are paramount to the rapid and efficient synthesis of novel therapeutic agents. Among these, 1-(Bromomethyl)-3,5-dichlorobenzene, a seemingly simple halogenated aromatic compound, has emerged as a powerful and adaptable scaffold. Its strategic placement of reactive and modulatory functionalities makes it a lynchpin in the synthesis of a diverse array of biologically active molecules. This technical guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core applications of this compound in medicinal chemistry. We will delve into its fundamental reactivity, explore its role in the creation of potent antifungal, antiviral, and other therapeutic agents, and provide detailed experimental insights to empower your own research endeavors.

Core Characteristics and Reactivity Profile

This compound, also known as 3,5-dichlorobenzyl bromide, possesses a unique combination of a highly reactive benzylic bromide and a dichlorinated phenyl ring. This duality is the cornerstone of its utility in medicinal chemistry.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₅BrCl₂ |

| Molecular Weight | 239.92 g/mol |

| Appearance | Solid |

| CAS Number | 7778-01-0 |

The primary driver of its synthetic versatility is the benzylic bromide. The carbon-bromine bond is polarized, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates a wide range of SN2 reactions, allowing for the facile introduction of the 3,5-dichlorobenzyl moiety into a variety of molecular frameworks.[1]

The two chlorine atoms on the benzene ring are strongly electron-withdrawing, which further enhances the reactivity of the benzylic carbon towards nucleophiles.[1] Moreover, the 3,5-dichloro substitution pattern is a common motif in many biologically active compounds, contributing to favorable interactions with biological targets and influencing pharmacokinetic properties such as metabolic stability and membrane permeability.[1]

Applications in the Synthesis of Antifungal Agents

A significant and well-documented application of this compound is in the development of potent antifungal agents, particularly those targeting the enzyme succinate dehydrogenase (SDH). SDH is a crucial component of the mitochondrial electron transport chain and the tricarboxylic acid cycle in fungi, making it an excellent target for fungicide development.

Succinate Dehydrogenase Inhibitors (SDHIs)

Research has shown that the 3,5-dichlorobenzyl fragment is a highly active moiety in the design of SDHIs.[2] By reacting this compound (or its corresponding alcohol, 3,5-dichlorobenzyl alcohol) with various carboxylic acids, a series of 3,5-dichlorobenzyl esters have been synthesized and shown to exhibit remarkable antifungal activity.

One notable example is a compound that demonstrated significant activity against Botrytis cinerea and Rhizoctonia solani, with EC₅₀ values comparable to the commercial fungicide boscalid.[2]

Table 1: Antifungal Activity of a 3,5-Dichlorobenzyl Ester Derivative [2]

| Compound | Target Fungus | EC₅₀ (mg/L) |

| Compound 5 | Botrytis cinerea | 6.60 |

| Rhizoctonia solani | 1.61 | |

| Boscalid (Commercial Fungicide) | Botrytis cinerea | 1.24 |

| Rhizoctonia solani | 1.01 |

The synthesis of these esters involves a straightforward nucleophilic substitution reaction where the carboxylate anion displaces the bromide from this compound.

Experimental Protocol: Synthesis of 3,5-Dichlorobenzyl Esters

This protocol is adapted from the synthesis of similar ester compounds and is applicable for the reaction of this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid of interest

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-dichlorobenzyl ester.

Role in the Development of Antiviral Therapeutics

The 3,5-dichlorobenzyl moiety has also been incorporated into molecules targeting viral enzymes, demonstrating the broad applicability of this scaffold. A notable example is in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.

Isosteric Replacement in HIV-1 Inhibitors